molecular formula C16H11F2NO2S B2478824 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034403-66-0

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2478824
CAS No.: 2034403-66-0
M. Wt: 319.33
InChI Key: OGYMLQLOFCQQGU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with difluoro groups and a heterocyclic methyl group containing both thiophene and furan rings. This structural motif is characteristic of a class of furanylbenzamide compounds investigated for their potent biological activity. Recent scientific studies have identified such furanylbenzamide derivatives as novel inhibitors of the Src-homology 2 domain-containing phosphatase 2 (SHP2) . SHP2 is a protein tyrosine phosphatase that plays a crucial role as a positive regulator in multiple cell signaling pathways, including the RAS-RAF-ERK cascade, which is critical for cell proliferation, survival, and differentiation . Dysregulation of SHP2 activity is implicated in tumor initiation, progression, and metastasis in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) . Unlike allosteric inhibitors that are ineffective against oncogenic SHP2 mutants, furanylbenzamide-based inhibitors like the one in this structural family have demonstrated the ability to inhibit both wild-type and constitutively active mutant forms of SHP2 . These compounds readily cross cell membranes, bind and inhibit SHP2 under physiological conditions, and have been shown to effectively decrease the growth of various cancer cells, including patient-derived acute myeloid leukemia cells, at low micromolar concentrations . As a key chemical probe, this compound provides researchers with a valuable tool for exploring SHP2 biology, validating SHP2 as a therapeutic target, and developing new anticancer strategies . The amide functional group, central to this molecule, is a fundamental component in many biologically active compounds and pharmaceuticals . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYMLQLOFCQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-furan moiety, which can be synthesized through a series of condensation reactions involving thiophene and furan derivatives. The benzamide core is then introduced through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Moieties

Thiadiazole Derivatives
  • N-(5-(Furan-2-yl)-1,3,4-Thiadiazole-2-yl)-4-Methoxybenzamide (): Structure: Contains a furan-linked thiadiazole and 4-methoxybenzamide. Activity: Exhibits antibacterial activity against Pseudomonas aeruginosa. Comparison: The 3,4-difluoro substitution in the target compound may improve membrane permeability compared to the 4-methoxy group, while the thiophene-furan system could enhance π-π stacking or hydrophobic interactions relative to the furan-thiadiazole scaffold .
  • N-(5-(Thiophen-2-yl)Acrylamido-Thiadiazol-2-yl)Benzamide Derivatives (): Structure: Thiadiazole cores with acrylamido-thiophene or nitrophenyl substituents. Activity: Pro-apoptotic and cell cycle arrest in cancer cells.
Oxadiazole Derivatives
  • LMM11: 4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide (–5):
    • Structure : Oxadiazole with furan and sulfamoyl groups.
    • Activity : Antifungal activity against Candida albicans via thioredoxin reductase inhibition.
    • Comparison : The target compound’s thiophene moiety may offer stronger hydrophobic interactions than LMM11’s furan, while the absence of a sulfamoyl group could reduce off-target effects .
Triazole Derivatives
  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3-Thiones (): Structure: Triazole cores with difluorophenyl and sulfonyl substituents. Comparison: The target compound’s furan-thiophene system may provide a more rigid conformation than the triazole’s flexible sulfonylphenyl group, influencing target selectivity .

Key Observations :

  • Fluorine Substitution : 3,4-Difluoro groups likely increase lipophilicity and metabolic stability compared to methoxy or sulfamoyl substituents.

Physicochemical and Spectral Comparisons

  • IR/NMR Trends :

    • The target compound’s C=O stretch (benzamide) is expected near 1660–1680 cm⁻¹, consistent with analogs in and .
    • Absence of S–H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones in .
  • Crystallography :

    • Analogous morpholine-thiophene benzamides () exhibit chair conformations and N–H⋯O hydrogen bonding, suggesting the target compound may form similar crystal packing motifs .

Biological Activity

3,4-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitutions and a thiophene-furan moiety, which contributes to its unique chemical behavior and biological activity. The molecular formula is C17H13F2NO2SC_{17}H_{13}F_2NO_2S, with a molecular weight of 349.4 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₃F₂NO₂S
Molecular Weight349.4 g/mol
IUPAC Name3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
CAS Number2034403-66-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. It may function through:

  • Enzyme Inhibition : The difluoro and heterocyclic moieties can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound shows activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed.
  • Anticancer Potential : Some studies have explored its efficacy in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells and CCRF-CEM leukemia cells, indicating potential for further development as anticancer agents.
  • Antiviral Activity : There is emerging evidence that compounds containing similar heterocycles may possess antiviral properties, particularly against retroviruses.

Study on Anticancer Activity

In a comparative study examining various benzamide derivatives, 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide was evaluated for its cytotoxic effects on cancer cell lines. The study reported IC50 values indicating moderate potency compared to known chemotherapeutics:

CompoundIC50 (μM)Cell Line
3,4-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide15.8MDA-MB-231
Doxorubicin10.5MDA-MB-231

Antimicrobial Activity Assessment

A recent investigation into the antimicrobial properties of heterocyclic compounds highlighted the effectiveness of similar structures against Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Bacterial Strain
3,4-Difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide32Staphylococcus aureus
Ampicillin16Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with a furan-thiophene-methylamine intermediate. Key parameters include:

  • Solvent : Polar aprotic solvents like DMF or THF are preferred for amide bond formation .
  • Catalysts : Carbodiimides (e.g., EDC/HOBt) or coupling agents like HATU improve yield .
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of active esters) .
    • Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., difluoro groups at C3/C4 benzene, thiophene-furan linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~347.3 g/mol) .
  • X-ray Crystallography : For absolute configuration, use SHELX software for refinement .

Q. What biological assays are suitable for initial screening of this compound?

  • Approach :

  • Enzyme Inhibition : Use fluorescence-based assays to test inhibition of kinases or proteases, leveraging the benzamide’s potential as a hydrogen-bond donor .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Molecular Docking : Preliminary docking with AutoDock Vina to predict binding to targets like EGFR or COX-2 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Workflow :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms for accurate thermochemistry .
  • Basis Sets : 6-31G(d,p) for geometry optimization; LANL2DZ for heavier atoms (e.g., sulfur in thiophene) .
  • Outputs : HOMO-LUMO gaps to assess reactivity; electrostatic potential maps to identify nucleophilic/electrophilic sites .
    • Validation : Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How to resolve contradictions in reported bioactivity data for similar benzamide derivatives?

  • Case Study : If Compound A shows anti-inflammatory activity but Compound B (with a trifluoromethyl group) does not:

  • Structural Analysis : Overlay crystal structures to identify steric clashes or electronic differences .
  • Assay Conditions : Control for variables like solvent (DMSO vs. aqueous buffer) or cell line specificity .
  • Meta-Analysis : Use tools like Forest plots to statistically evaluate reproducibility across studies .

Q. What strategies improve the metabolic stability of this compound?

  • Modifications :

  • Blocking Metabolism : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the amide with a cleavable ester group to enhance bioavailability .
    • Experimental Testing :
  • Microsomal Stability Assay : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

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